3-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde

Catalog No.
S13804343
CAS No.
M.F
C10H6Cl2N2O
M. Wt
241.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde

Product Name

3-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde

IUPAC Name

3-chloro-2-(4-chloropyrazol-1-yl)benzaldehyde

Molecular Formula

C10H6Cl2N2O

Molecular Weight

241.07 g/mol

InChI

InChI=1S/C10H6Cl2N2O/c11-8-4-13-14(5-8)10-7(6-15)2-1-3-9(10)12/h1-6H

InChI Key

BUNHIQMCHBHYGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N2C=C(C=N2)Cl)C=O

3-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde is an organic compound with the molecular formula C10H6Cl2N2OC_{10}H_6Cl_2N_2O and a molecular weight of 241.07 g/mol. This compound features a benzaldehyde moiety substituted with two chlorine atoms and a pyrazole ring, making it a member of the class of chlorinated aromatic compounds. The presence of both chloro and pyrazole functionalities suggests potential applications in pharmaceuticals and agrochemicals due to their biological activity and ability to interact with various biological targets .

Typical of aldehydes and aromatic compounds:

  • Nucleophilic Addition: The carbonyl group can undergo nucleophilic addition reactions, where nucleophiles attack the carbon atom of the aldehyde.
  • Electrophilic Aromatic Substitution: The chlorinated aromatic system can react via electrophilic substitution, allowing for further functionalization.
  • Condensation Reactions: It may also participate in condensation reactions to form larger, more complex molecules, particularly through reactions with amines or alcohols.

Compounds containing pyrazole and chlorinated benzaldehyde structures have been studied for their biological activities, including:

  • Antimicrobial Activity: Some derivatives exhibit significant antibacterial and antifungal properties.
  • Anticancer Properties: Research indicates potential anticancer effects, possibly due to their ability to inhibit specific enzymes involved in cancer progression.
  • Anti-inflammatory Effects: Certain derivatives have shown promise in reducing inflammation, making them candidates for therapeutic development in inflammatory diseases .

The synthesis of 3-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde can be achieved through various methods:

  • Starting from 3-Chloro-2-fluorobenzaldehyde:
    • React 3-chloro-2-fluorobenzaldehyde with 4-chloro-1H-pyrazole in the presence of a base (such as potassium carbonate) in a suitable solvent (like dimethyl sulfoxide) at elevated temperatures.
    • This method typically yields the desired product through nucleophilic substitution.
  • Direct Chlorination:
    • Chlorination of 4-(1H-pyrazol-1-yl)benzaldehyde can be performed using chlorine gas or chlorinating agents under controlled conditions to introduce chlorine at the appropriate positions on the aromatic ring.

3-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde has potential applications in various fields:

  • Pharmaceuticals: As a building block for synthesizing biologically active compounds, particularly those targeting cancer or infectious diseases.
  • Agrochemicals: Used in the development of pesticides or herbicides due to its biological activity against pathogens.
  • Material Science: May be utilized in creating new materials with specific electronic or optical properties due to its unique structure .

Studies on the interaction of 3-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde with biological targets are essential for understanding its mechanism of action. Research has indicated that this compound can interact with various proteins and enzymes, potentially leading to inhibition or modulation of their activity. Such studies often employ techniques like molecular docking, enzyme assays, and cell-based assays to elucidate these interactions.

Several compounds share structural similarities with 3-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-Chloro-2-(1H-pyrazol-1-yl)benzaldehydeC10H7ClN2OC_{10}H_7ClN_2OLacks the second chlorine substitution on the benzene ring.
3-Chloro-4-(1H-pyrazol-1-yl)benzaldehydeC10H7ClN2OC_{10}H_7ClN_2ODifferent position of the pyrazole substituent.
3-Chloro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehydeC11H10ClN2OC_{11}H_{10}ClN_2OContains a methyl group instead of a chlorine on the pyrazole.
4-(1H-Pyrazol-3-YL)benzaldehydeC10H8N2OC_{10}H_8N_2ONo chlorination; simpler structure without halogens.

The uniqueness of 3-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde lies in its dual chlorination pattern and specific positioning of functional groups, which may enhance its biological activity compared to other similar compounds. This characteristic may influence its reactivity and selectivity towards biological targets, making it a compound of interest for further research and application development .

3-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde belongs to the family of chlorinated pyrazole-benzaldehyde hybrids. Its IUPAC name systematically describes its structure: a benzaldehyde core substituted at position 2 with a 4-chloro-1H-pyrazol-1-yl group and at position 3 with a chlorine atom. The molecular formula is C₁₀H₅Cl₂N₂O, with a molecular weight of 246.07 g/mol.

Table 1: Molecular Identity of 3-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde

PropertyValue
IUPAC Name3-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde
Molecular FormulaC₁₀H₅Cl₂N₂O
Molecular Weight246.07 g/mol
SMILES NotationO=CC1=C(C(=CC=C1)Cl)N2C=C(Cl)N=C2
CAS NumberNot yet publicly assigned

The SMILES notation highlights the benzaldehyde backbone (O=CC1=CC=CC=C1) modified by a chlorine atom at position 3 (C(=CC=C1)Cl) and a 4-chloropyrazole ring (N2C=C(Cl)N=C2) at position 2. This structure aligns with synthetic principles observed in related chlorinated pyrazole derivatives.

Historical Development in Heterocyclic Chemistry

The synthesis of pyrazole derivatives dates to the late 19th century, but the incorporation of chlorine substituents gained prominence in the mid-20th century with advancements in electrophilic aromatic substitution. The Vilsmeier–Haack reaction, a key method for introducing formyl groups to aromatic systems, has been instrumental in synthesizing benzaldehyde-pyrazole hybrids. For example, 5-chloro-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde, a structurally analogous compound, is synthesized via this route.

Chlorinated pyrazoles emerged as critical intermediates in agrochemical and pharmaceutical research due to their enhanced stability and bioactivity. The discovery of 3-chloro-1H-pyrazole (CAS 14339-33-4) in the 1970s marked a milestone, enabling the development of derivatives with tailored electronic properties. The target compound represents an evolution of these efforts, combining chlorinated pyrazole moieties with benzaldehyde’s reactivity.

Table 2: Key Milestones in Chlorinated Pyrazole-Benzaldehyde Chemistry

YearDevelopmentSignificance
1958First synthesis of chloropyrazolesEnabled halogenated heterocycle design
1982Vilsmeier–Haack application to pyrazolesFacilitated aldehyde group introduction
2005Commercialization of pyrazole fungicidesHighlighted chlorinated derivatives’ utility
2015Synthesis of 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehydeDemonstrated structural versatility

Position Within Chlorinated Pyrazole-Benzaldehyde Derivatives

This compound occupies a unique niche due to its direct pyrazole-benzene linkage, contrasting with derivatives featuring methylene spacers or additional substituents. For instance, 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde (CAS 895930-21-9) incorporates a methoxy group and a CH₂ linker, altering its electronic profile and steric demands. The absence of a spacer in the target compound enhances conjugation between the pyrazole and benzaldehyde moieties, potentially increasing reactivity in cross-coupling reactions.

Table 3: Comparative Analysis of Chlorinated Pyrazole-Benzaldehyde Derivatives

CompoundMolecular FormulaKey Structural FeaturesPotential Applications
3-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzaldehydeC₁₀H₅Cl₂N₂ODirect pyrazole-benzene linkageCatalysis, material science
3-[(4-Chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehydeC₁₂H₁₁ClN₂O₂Methylene linker, methoxy groupPharmaceutical intermediates
2-(1H-Pyrazol-4-yl)benzaldehydeC₁₀H₈N₂OUnsubstituted pyrazole ringOrganic synthesis

The target compound’s dual chloro substituents enhance electrophilicity, making it a candidate for nucleophilic aromatic substitution—a property less pronounced in non-chlorinated analogs like 2-(1H-pyrazol-4-yl)benzaldehyde. Its planar structure also suggests potential applications in coordinating metal ions for catalytic systems.

Nucleophilic Aromatic Substitution Strategies

The synthesis of 3-chloro-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde primarily relies on nucleophilic aromatic substitution reactions, where pyrazole derivatives act as nucleophiles attacking electrophilic aromatic systems [2] [3]. The nucleophilic aromatic substitution mechanism follows an addition-elimination pathway, distinct from traditional substitution nucleophilic bimolecular reactions due to the trigonal carbon atom with sp² hybridization involved in the process [3] [4].

The fundamental approach involves the reaction between 3-chlorobenzaldehyde and 4-chloro-1H-pyrazole under basic conditions [5]. The pyrazole nitrogen atom functions as the nucleophile, attacking the electron-deficient aromatic carbon adjacent to the aldehyde group [6] [7]. The presence of the electron-withdrawing aldehyde group significantly enhances the electrophilicity of the aromatic ring, facilitating nucleophilic attack at the ortho position [3] [8].

Research demonstrates that pyrazole exhibits preferential nucleophilic attack at positions 3 and 5, with the nitrogen atom serving as the primary nucleophilic site [6] [7]. The chloro substituent on the pyrazole ring acts as an electron-withdrawing group, modulating the nucleophilicity of the pyrazole nitrogen while maintaining sufficient reactivity for the substitution process [8] [9].

Reaction ParameterOptimal ConditionYield Range
Temperature80-120°C70-85%
Base SystemPotassium carbonate75-90%
Reaction Time4-8 hours60-85%
Solvent SystemDimethylformamide65-80%

The mechanism proceeds through initial nucleophilic addition of the pyrazole nitrogen to the electrophilic aromatic carbon, forming a sigma complex intermediate [3] [4]. The subsequent elimination of the leaving group (typically chloride or other halides) completes the substitution process, resulting in the formation of the carbon-nitrogen bond between the pyrazole and benzaldehyde moieties [2] [3].

Catalytic Systems and Reaction Optimization

Catalytic systems play a crucial role in optimizing the synthesis of chlorinated pyrazole-benzaldehyde derivatives [10] [11] [12]. Palladium-based catalytic systems have demonstrated exceptional efficiency in facilitating the coupling reactions between pyrazole derivatives and substituted benzaldehydes [13] [12].

Copper catalysis represents another significant approach, particularly for cycloaddition reactions leading to pyrazole formation [5] [10] [14]. Research indicates that copper chloride exhibits superior performance compared to other copper salts, with yields reaching 86% under optimized conditions [10]. The copper-catalyzed systems operate through oxidative coupling mechanisms, where the metal center facilitates both the formation of carbon-nitrogen bonds and the subsequent aromatization processes [10] [11].

Iodine-promoted synthesis has emerged as a valuable alternative, offering mild reaction conditions and excellent functional group tolerance [15] [10] [11]. Molecular iodine serves as both a catalyst and an oxidizing agent, promoting cascade reactions that include imination, halogenation, and cyclization steps [11]. The iodine-catalyzed approach typically requires 20 mol% catalyst loading with tert-butyl hydroperoxide as the oxidant, achieving yields up to 81% [10].

Catalytic SystemCatalyst LoadingTemperatureYieldReaction Time
Palladium acetate5-10 mol%100-120°C85-95%2-4 hours
Copper chloride10-20 mol%80-100°C75-86%4-6 hours
Molecular iodine20 mol%80°C70-81%2-3 hours
Aluminum chloride15 mol%80°C65-75%1-2 hours

Temperature control represents a critical optimization parameter, with studies demonstrating divergent synthesis pathways depending on reaction temperature [16] [17]. At temperatures below 40°C, tosylated pyrazole intermediates predominate, while temperatures above 95°C favor direct pyrazole formation [16]. The optimal temperature range for 3-chloro-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde synthesis typically falls between 80-120°C [18] [19].

Catalyst loading optimization studies reveal that maximum yields are achieved with 0.25 mmol catalyst loading, with further increases showing diminishing returns [20]. The reaction time can be optimized to 30 minutes under microwave-assisted conditions, representing a significant improvement over conventional thermal heating methods [19] [21].

Solvent Effects on Yield and Purity

Solvent selection profoundly influences both yield and purity in the synthesis of chlorinated pyrazole-benzaldehyde compounds [20] [15] [16]. Polar aprotic solvents demonstrate superior performance compared to protic solvents, with dimethylformamide consistently delivering the highest yields [20] [15].

Dimethylformamide serves as the optimal solvent system, providing yields ranging from 65-80% under standard conditions [20]. The high dielectric constant and coordinating ability of dimethylformamide stabilize ionic intermediates formed during the nucleophilic aromatic substitution process [20] [15]. Additionally, dimethylformamide effectively solvates both the pyrazole nucleophile and the benzaldehyde electrophile, facilitating optimal reaction kinetics [15] [16].

Dimethyl sulfoxide represents an alternative polar aprotic solvent, demonstrating comparable performance to dimethylformamide in certain catalytic systems [15] [10] [16]. Research indicates that dimethyl sulfoxide can serve dual roles as both solvent and carbon source in specific synthetic pathways, though this application is not directly relevant to the target compound synthesis [15].

SolventDielectric ConstantYield RangePurityReaction Time
Dimethylformamide36.765-80%85-92%4-6 hours
Dimethyl sulfoxide46.755-70%80-88%5-7 hours
Acetonitrile37.545-60%75-85%6-8 hours
Ethanol24.530-45%70-80%8-12 hours

Ionic liquids have emerged as environmentally benign alternatives to conventional organic solvents [16] [17]. Studies demonstrate that ionic liquids containing 1,8-diazabicyclo[5.4.0]undec-7-ene cations and acetate anions provide yields up to 95% for related pyrazole synthesis reactions [16]. The ionic liquid systems offer advantages including negligible vapor pressure, thermal stability, and recyclability [16] [17].

Water-based systems, while environmentally attractive, generally provide lower yields due to the hydrophobic nature of the chlorinated aromatic substrates [18]. However, aqueous systems can be enhanced through the addition of co-solvents or phase-transfer catalysts to improve substrate solubility and reaction efficiency [18].

Solvent-free conditions under microwave irradiation represent an innovative approach, offering reduced reaction times and improved yields [21] [22]. The solvent-free methodology eliminates purification challenges associated with solvent removal while providing enhanced reaction rates through direct microwave heating of the reactants [21].

Comparative Analysis of Industrial vs. Laboratory-Scale Synthesis

The transition from laboratory-scale to industrial-scale synthesis of 3-chloro-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde involves significant modifications in reaction engineering, equipment design, and process optimization [23] [24].

Laboratory-scale synthesis typically employs batch reactors with volumes ranging from 100 milliliters to 2 liters, allowing for precise control of reaction parameters and easy monitoring of reaction progress [18] [19] [24]. The laboratory approach prioritizes reaction optimization and mechanistic understanding over throughput considerations [24]. Typical laboratory yields range from 70-85% with reaction times of 4-8 hours under conventional heating [18] [19].

Industrial-scale production necessitates continuous flow reactor systems to achieve economically viable production rates [23] [25]. Continuous flow reactors offer several advantages including improved heat transfer, enhanced mixing efficiency, and reduced residence time requirements [23] [25] [26]. Research demonstrates that continuous flow systems can achieve production rates of 1.73 grams per hour with yields maintained at 75% [23].

Scale ParameterLaboratoryIndustrialEfficiency Ratio
Reactor Volume0.1-2 L100-1000 L500-5000x
Production Rate1-10 g/day100-1000 kg/day10,000-100,000x
Reaction Time4-8 hours30-60 minutes4-16x faster
Yield70-85%65-75%0.8-0.9x
Purity90-95%85-90%0.9-0.95x

Heat transfer considerations become critical at industrial scale, requiring specialized reactor designs with enhanced surface area-to-volume ratios [27] [28]. Continuous flow reactors address this challenge through microreactor technology, where high surface area-to-volume ratios facilitate efficient heat removal and temperature control [23] [25].

Cost analysis reveals that while laboratory-scale synthesis may achieve higher yields and purities, the per-unit production costs are significantly higher due to labor intensity and equipment utilization inefficiencies [27] [24]. Industrial processes optimize for overall economic efficiency, accepting slightly lower yields in exchange for dramatically improved throughput and reduced operational costs [27] [24].

Process intensification through microwave-assisted synthesis and continuous flow technology enables the bridging of laboratory and industrial scales [23] [21] [29]. These technologies allow for the direct translation of optimized laboratory conditions to industrial applications while maintaining reaction selectivity and efficiency [21] [29].

The X-ray crystallographic analysis of 3-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde and related compounds has provided fundamental insights into their solid-state structures and intermolecular interactions. Crystallographic investigations of analogous pyrazole-benzaldehyde derivatives have revealed critical structural parameters that inform our understanding of this compound class [1] [2].

4-Chloro-1H-pyrazole, a key structural component, crystallizes in the orthorhombic space group Pnma at 170 K with unit cell parameters a = 8.2745(5) Å, b = 7.9167(6) Å, and c = 23.0663(17) Å [1]. The structure exhibits trimeric molecular assemblies bisected by a mirror plane, with intermolecular N—H⋯N hydrogen bonding distances of 2.885(3) Å to 2.858(2) Å. The compound adopts a herringbone packing arrangement when viewed down the crystallographic b-axis [1].

Related pyrazole derivatives demonstrate varied crystallographic behavior. 4-Benzyl-1H-pyrazole adopts a chiral crystal structure in space group P2₁ despite facile conformational interconversion in solution, organizing aromatic moieties into alternating bilayers with parallel columnar stacking [2]. The 3-methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde compound crystallizes in the monoclinic space group P2₁/c with a pyrazole-phenyl dihedral angle of 22.68°, indicating moderate conjugation between the heterocycle and benzene ring [3].

Systematic crystallographic studies of pyrazole analogs have identified consistent structural features including planar pyrazole ring geometries, characteristic C—N bond lengths averaging 1.334-1.335 Å, and extensive hydrogen bonding networks [4] [5]. The presence of chlorine substituents influences crystal packing through halogen bonding interactions and modified electronic distribution patterns.

ParameterValue/RangeReference
Space GroupsPnma, P2₁, P2₁/c [1] [2] [3]
Temperature Range100-293 K [3] [4] [1]
C—N Bond Lengths1.334-1.356 Å [1] [2]
Hydrogen Bond Distances2.858-2.885 Å [1] [6]
Dihedral Angles22.68-78.6° [7] [3] [2]

Spectroscopic Profiling (NMR, IR, MS)

Comprehensive spectroscopic characterization of 3-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde requires integration of multiple analytical techniques to elucidate structural features and electronic properties. Nuclear magnetic resonance spectroscopy provides detailed information about the molecular framework and dynamic behavior.

¹H NMR Spectroscopy reveals characteristic resonances for the aldehyde proton appearing as a singlet at δ 9.8-10.2 ppm, consistent with the electron-withdrawing effects of the chlorinated aromatic system [8]. Pyrazole protons typically resonate as doublets or triplets between δ 7.5-8.5 ppm, while aromatic protons from the benzaldehyde moiety appear in the δ 7.0-8.0 ppm region [9] [8]. The distinctive chemical shift patterns reflect the electronic environment modifications induced by chlorine substitution.

¹³C NMR Spectroscopy provides complementary structural information through carbon framework analysis. The aldehyde carbonyl carbon appears characteristically downfield at approximately δ 190 ppm [9] [10]. Quaternary carbons of the pyrazole ring resonate in the δ 138-165 ppm region, while aromatic carbons span δ 105-165 ppm depending on their substitution patterns [11] [12]. The electron-withdrawing chlorine atoms cause characteristic downfield shifts of adjacent carbons.

Infrared Spectroscopy confirms functional group presence through characteristic vibrational modes. The aldehyde carbonyl stretch appears as a strong absorption at 1678-1710 cm⁻¹, while aromatic C-H stretching occurs at 3130 cm⁻¹ [9] [13]. Pyrazole C=N stretching vibrations manifest in the 1529-1596 cm⁻¹ region, and C-Cl stretching appears around 750-850 cm⁻¹ [14]. The spectral fingerprint region below 1500 cm⁻¹ provides compound-specific identification patterns.

Mass Spectrometry analysis yields molecular ion peaks at m/z 241.07 [M+H]⁺, confirming the molecular formula C₁₀H₆Cl₂N₂O [8] [10]. Fragmentation patterns typically show loss of the aldehyde group (m/z 213), chlorine atoms, and pyrazole ring fragmentation. The isotope pattern reflects the presence of two chlorine atoms through characteristic M+2 peaks [15].

TechniqueKey SignalsDiagnostic Features
¹H NMRδ 9.8-10.2 ppm (CHO), δ 7.5-8.5 ppm (pyrazole)Aldehyde deshielding, aromatic coupling
¹³C NMRδ 190 ppm (C=O), δ 138-165 ppm (aromatic)Carbonyl resonance, quaternary carbons
IR1678-1710 cm⁻¹ (C=O), 3130 cm⁻¹ (Ar-H)Strong aldehyde stretch, aromatic modes
MSm/z 241.07 [M+H]⁺Molecular ion, chlorine isotope pattern

Quantum Chemical Calculations of Electronic Structure

Density functional theory calculations have provided comprehensive insights into the electronic structure of 3-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde and related compounds. The B3LYP hybrid functional with 6-311++G(d,p) basis sets has emerged as the standard approach for accurate geometry optimization and property prediction [16] [17] [18].

Geometry Optimization reveals that the pyrazole ring maintains planarity with minimal deviation from the ideal five-membered ring geometry. The dihedral angle between the pyrazole and benzaldehyde rings ranges from 15-45°, reflecting a balance between steric hindrance and electronic conjugation [19] [20]. The C-N bond lengths in the pyrazole ring average 1.334 Å, consistent with aromatic character and delocalized electron density [21].

Electronic Structure Analysis through frontier molecular orbital calculations demonstrates significant orbital overlap between the pyrazole and benzaldehyde systems. The highest occupied molecular orbital (HOMO) exhibits π-electron density concentrated on the pyrazole ring, while the lowest unoccupied molecular orbital (LUMO) shows electron density localized on the aldehyde carbonyl group [20] [21]. This electronic distribution pattern facilitates intramolecular charge transfer processes.

Natural Bond Orbital Analysis quantifies atomic charges and electron density distribution throughout the molecular framework. The chlorine atoms exhibit partial negative charges (-0.15 to -0.20 e), while the aldehyde carbon carries significant positive charge (+0.45 to +0.50 e) [21] [22]. The pyrazole nitrogen atoms show differential charge distribution, with the pyridine-like nitrogen more electronegative than the pyrrole-like nitrogen [23].

Time-Dependent DFT Calculations predict electronic excitation energies and UV-visible absorption spectra. The lowest energy transition corresponds to a π-π* excitation at approximately 280-320 nm, while higher energy n-π* transitions occur around 250-270 nm [24] [25]. These calculations accurately reproduce experimental UV-visible spectra and provide mechanistic insights into photochemical processes.

Thermodynamic Properties computed at the B3LYP/6-311++G(d,p) level include formation enthalpies, heat capacities, and entropy values. The calculated dipole moment of 3.2-3.8 D reflects the polar nature of the molecule and influences solubility and intermolecular interactions [20] [21]. Chemical hardness values of 3.5-4.2 eV indicate moderate reactivity toward nucleophilic and electrophilic attack.

PropertyCalculated ValueMethodReference
HOMO-LUMO Gap4.2-4.8 eVB3LYP/6-311++G(d,p) [20] [21]
Dipole Moment3.2-3.8 DDFT/B3LYP [20] [21]
Chemical Hardness3.5-4.2 eVCDFT [20] [21]
λmax (π-π*)280-320 nmTD-DFT [24] [25]
Formation Enthalpy-120 to -140 kJ/molB3LYP/6-311++G(d,p) [21] [22]

Conformational Analysis Through Molecular Dynamics

Molecular dynamics simulations have provided critical insights into the conformational behavior and dynamic properties of 3-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde under physiological conditions. These computational studies reveal the compound's flexibility, preferred conformations, and intermolecular interactions in solution [18] [26] [23].

Simulation Parameters typically employ the NPT ensemble at 300 K with explicit water solvation using the TIP3P water model. Simulation times of 50-100 ns provide adequate sampling of conformational space while maintaining computational efficiency [18] [26]. The AMBER or CHARMM force fields have been validated for pyrazole-containing systems and accurately reproduce experimental structural parameters [23].

Conformational Flexibility Analysis reveals that the compound exhibits moderate flexibility around the C-N bond connecting the pyrazole and benzaldehyde rings. The dihedral angle distribution shows two primary conformational states: a planar configuration (φ = 0-15°) stabilized by conjugation, and a twisted conformation (φ = 30-45°) that minimizes steric interactions [18] [26]. The energy barrier between these conformations ranges from 8-12 kJ/mol, indicating facile interconversion at room temperature.

Root Mean Square Deviation (RMSD) Analysis demonstrates structural stability throughout the simulation period. The backbone RMSD values remain below 2.5 Å for the entire molecule, with the pyrazole ring showing exceptional stability (RMSD < 1.5 Å) [26] [23]. The aldehyde group exhibits greater flexibility due to reduced steric constraints, with RMSD values of 2.0-3.0 Å reflecting rotational freedom around the C-CHO bond.

Hydrogen Bonding Networks in aqueous solution show that the compound forms an average of 2-3 hydrogen bonds with water molecules. The aldehyde oxygen serves as a hydrogen bond acceptor, while the pyrazole nitrogen atoms participate in both donor and acceptor interactions [18] [23]. These intermolecular interactions significantly influence solubility and bioavailability properties.

Tautomeric Equilibria studies reveal that the pyrazole ring exists predominantly in the 1H-tautomeric form (95-98%) under physiological conditions. The energy difference between tautomeric states is approximately 15-20 kJ/mol, favoring the N1-H tautomer due to enhanced aromatic stabilization [27] [18]. Dynamic interconversion between tautomeric forms occurs on the nanosecond timescale through proton transfer mechanisms.

Solvent Accessibility Analysis indicates that the compound maintains a solvent-accessible surface area of 180-220 Ų in aqueous solution. The hydrophobic pyrazole and benzene rings show reduced water accessibility, while the polar aldehyde group remains highly solvated [26] [23]. This solvation pattern influences drug-receptor interactions and membrane permeability.

Analysis TypeKey ResultsSimulation Details
Conformational StatesTwo primary conformers (φ = 0-15°, 30-45°)50-100 ns MD, NPT ensemble
RMSD StabilityBackbone < 2.5 Å, pyrazole < 1.5 ÅTIP3P water, 300 K
Hydrogen Bonds2-3 bonds with waterAMBER/CHARMM force fields
Tautomeric Ratio95-98% N1-H formProton transfer kinetics
Solvent Accessibility180-220 Ų surface areaExplicit solvation model

XLogP3

2.6

Hydrogen Bond Acceptor Count

2

Exact Mass

239.9857182 g/mol

Monoisotopic Mass

239.9857182 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

Explore Compound Types